

Application Note: High-Efficiency Extraction of Ceramides from Cultured Cells

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Compound of Interest

Compound Name: Ceramides

Cat. No.: B1148491

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Introduction

Ceramides are a class of sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. Accurate quantification of intracellular ceramide levels is essential for understanding their physiological and pathological roles. This document provides a detailed protocol for the efficient extraction of **ceramides** from cultured mammalian cells, suitable for downstream analysis by techniques such as mass spectrometry.

Key Principles

The protocol is based on a modified Bligh and Dyer lipid extraction method, which utilizes a biphasic solvent system of chloroform, methanol, and water to separate lipids from other cellular components. This method ensures high recovery of a broad range of ceramide species.

Experimental Protocols

Materials and Reagents

- Cultured mammalian cells
- Phosphate-buffered saline (PBS), ice-cold
- Methanol (HPLC grade)

- Chloroform (HPLC grade)
- Water (HPLC grade)
- 1.5 mL or 2 mL microcentrifuge tubes
- Cell scraper
- Centrifuge (capable of 16,000 x g and 4°C)
- Nitrogen gas evaporator or vacuum concentrator
- Internal standards (e.g., C17-ceramide)

Procedure

- Cell Harvesting and Lysis:
 - Aspirate the culture medium from the cell culture dish (e.g., 10 cm dish).
 - Wash the cells twice with 5 mL of ice-cold PBS.
 - Add 1 mL of ice-cold PBS to the dish and gently scrape the cells using a cell scraper.
 - Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
 - Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
 - Discard the supernatant and resuspend the cell pellet in 100 µL of ice-cold water. This is the cell lysate.
- Lipid Extraction:
 - To the 100 µL of cell lysate, add 375 µL of a chloroform:methanol (1:2, v/v) mixture. At this stage, add an appropriate amount of internal standard (e.g., C17-ceramide) for absolute quantification.
 - Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

- Incubate the mixture at 48°C for 1 hour to enhance extraction efficiency.
- Add 125 µL of chloroform and vortex for 1 minute.
- Add 125 µL of water and vortex for 1 minute.
- Centrifuge the mixture at 16,000 x g for 10 minutes at room temperature to separate the phases.
- Collection of the Lipid Phase:
 - After centrifugation, two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.
 - Carefully collect the lower organic phase using a glass Pasteur pipette or a syringe and transfer it to a new clean glass tube. Be cautious not to disturb the interface.
- Drying and Reconstitution:
 - Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.
 - Resuspend the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., methanol or a mobile phase compatible with LC-MS).

Data Presentation

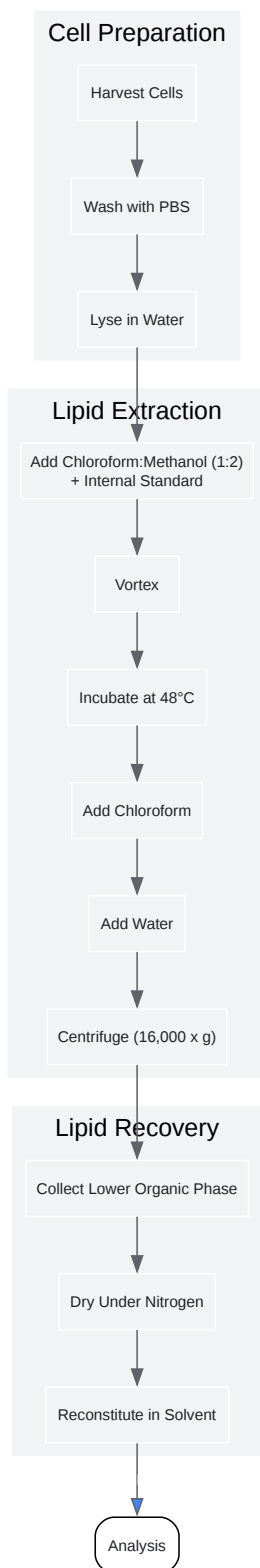
The following table provides representative data for ceramide extraction yields from different cell lines. The exact amounts will vary depending on cell type, confluence, and treatment conditions.

Cell Line	Cell Number (per sample)	Internal Standard (C17-Ceramide)	Expected Ceramide Yield (pmol/10 ⁶ cells)
HEK293	1 x 10 ⁶	100 pmol	50 - 150
HeLa	1 x 10 ⁶	100 pmol	70 - 200
A549	1 x 10 ⁶	100 pmol	100 - 300

Visualizations

Ceramide Extraction Workflow

Ceramide Extraction Workflow

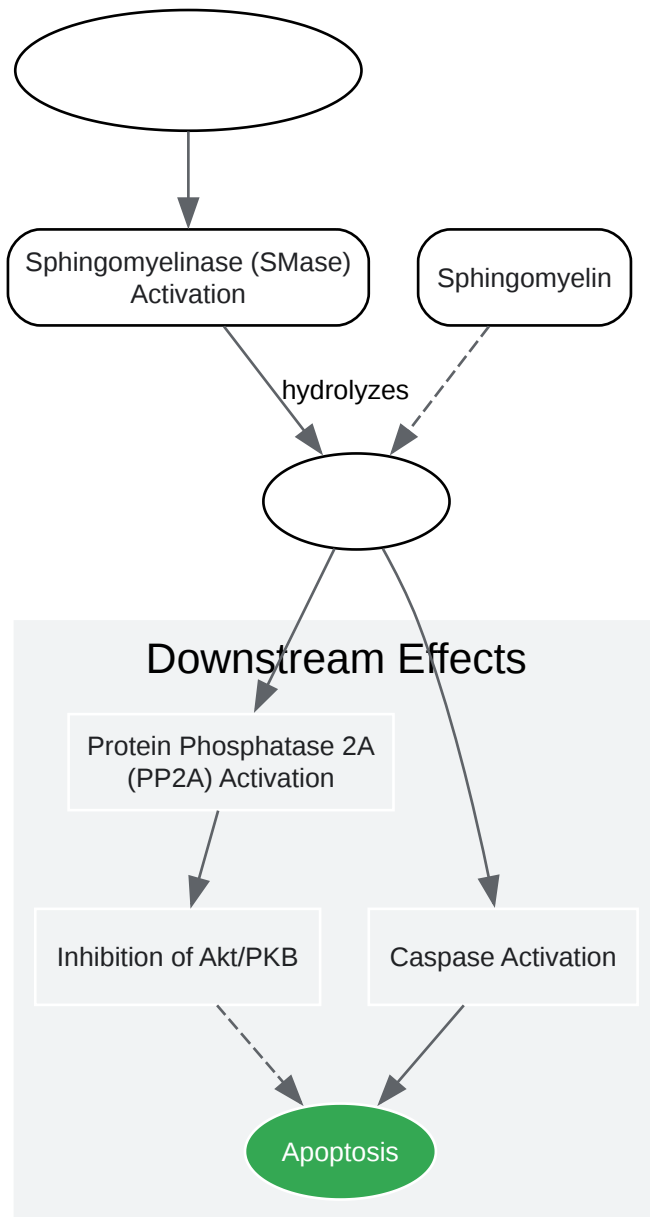


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Caption: A flowchart illustrating the major steps in the ceramide extraction protocol.

Simplified Ceramide Signaling Pathway

Simplified Ceramide Signaling Pathway

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Caption: A diagram showing a simplified ceramide-mediated apoptosis signaling pathway.

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